Albuvirtide - 1417179-66-8

Albuvirtide

Catalog Number: EVT-10947354
CAS Number: 1417179-66-8
Molecular Formula: C204H306N54O72
Molecular Weight: 4667 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Albuvirtide is an investigational drug that is being studied to treat HIV infection.  Albuvirtide has also been evaluated for use as part of HIV post-exposure prophylaxis (PEP) regimens.
Albuvirtide belongs to a group of HIV drugs called fusion inhibitors. Fusion inhibitors block HIV from getting into and infecting certain cells of the immune system. This prevents HIV from multiplying and can reduce the amount of HIV in the body. 

Albuvirtide is under investigation in clinical trial NCT03719664 (Albuvirtide and 3BNC117 as Long-Acting Maintenance Therapy in Virologically Suppressed Subjects).
Source and Classification

Albuvirtide is classified as a protein-based therapeutic and falls under the category of peptides. Its development involved modifications to enhance its pharmacokinetic properties, specifically its binding affinity and stability in circulation. The compound is synthesized using 3-maleimimidopropionic acid modifications, which facilitate its conjugation with serum albumin, thereby extending its half-life in the bloodstream .

Synthesis Analysis

Methods and Technical Details

The synthesis of Albuvirtide involves several key steps:

Molecular Structure Analysis

Structure and Data

Albuvirtide's molecular structure is characterized by its peptide backbone, modified at specific positions to enhance its efficacy against HIV-1. The modifications impart unique biophysical properties that facilitate its mechanism of action:

  • Molecular Weight: The average molecular weight of Albuvirtide has not been explicitly stated in available literature.
  • Secondary Structure: Circular dichroism spectroscopy indicates that Albuvirtide can adopt an α-helical conformation when bound to its target, which is crucial for its function as a fusion inhibitor .
Chemical Reactions Analysis

Reactions and Technical Details

Albuvirtide primarily functions through its ability to inhibit the formation of the six-helix bundle (6-HB) structure necessary for HIV-1 fusion with host cells. Key reactions include:

  • Binding to Target Peptides: Albuvirtide binds to the NHR (N-terminal heptad repeat) region of the viral envelope glycoprotein, preventing the formation of 6-HB with C34, another peptide involved in HIV entry .
  • Inhibition Mechanism: The binding affinity of Albuvirtide to N36 (a target peptide) demonstrates a significant improvement over other fusion inhibitors like T20, showcasing an IC50 value of 1.27 nM .
Mechanism of Action

Process and Data

The mechanism through which Albuvirtide exerts its antiviral effects involves several steps:

  1. Target Binding: Upon administration, Albuvirtide binds to the NHR region of HIV-1 envelope glycoproteins.
  2. Prevention of Fusion: By binding to these proteins, it inhibits their interaction with other viral components necessary for membrane fusion.
  3. Formation of Stable Complexes: The conjugation with serum albumin enhances its stability and prolongs its therapeutic effects by maintaining effective concentrations in circulation over time .
Applications

Scientific Uses

Albuvirtide is primarily utilized in the treatment of HIV-1 infection as part of antiretroviral therapy regimens. Clinical studies have demonstrated its efficacy when combined with other agents like ritonavir-boosted lopinavir. In trials, it has shown non-inferiority compared to traditional second-line treatments, making it a promising option for patients experiencing treatment failure on first-line therapies . Its long-acting formulation allows for improved patient adherence due to less frequent dosing requirements.

Mechanisms of Action and Molecular Targets of Albuvirtide in HIV-1 Inhibition

Structural Basis of gp41 Interaction and Fusion Inhibition

Albuvirtide is a synthetic peptide derived from the C-terminal heptad repeat (CHR) region of the HIV-1 gp41 envelope glycoprotein. Its sequence is engineered to mimic the native structural elements critical for viral fusion. Specifically, Albuvirtide targets the hydrophobic grooves of the N-terminal heptad repeat (NHR or HR1) domain within gp41 during the transient pre-hairpin intermediate conformation exposed after CD4/coreceptor binding. This interaction prevents the structural transitions necessary for membrane fusion [1] [2].

Biophysical analyses, including circular dichroism (CD) spectroscopy and isothermal titration calorimetry (ITC), confirm that Albuvirtide forms a stable α-helical complex with the HR1 target peptide (N36). This complex exhibits a higher α-helicity and thermal stability (Tm = 56°C) compared to the natural CHR peptide C34 (Tm = 54°C) or the first-generation inhibitor Enfuvirtide (T20), which fails to form a stable helical complex [2] [3]. This structural stability directly correlates with its potent inhibition of HIV-1 Env-mediated membrane fusion, with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range (1.27–2.19 nM) against diverse laboratory-adapted HIV-1 strains [2].

Table 1: Structural and Functional Motifs in Albuvirtide’s gp41-Targeting Domain

Structural ElementAmino Acid Sequence/FeatureFunctional Role
Core CHR MimicryDerived from gp41 residues 626–673Competes with native CHR for HR1 binding
Pocket-Binding Domain (PBD)Engineered to include key hydrophobic residuesHigh-affinity binding to HR1 hydrophobic pockets
α-Helical StabilityEnhanced by intra-helical salt bridgesResists proteolysis; maintains target engagement

Role of 3-Maleimimidopropionic Acid (MPA) Modification in Albuvirtide’s Pharmacokinetic Optimization

Albuvirtide incorporates a single 3-Maleimimidopropionic acid (MPA) modification at a strategically substituted lysine residue within its peptide sequence. This chemical moiety enables irreversible, covalent conjugation to cysteine-34 of human serum albumin (HSA) via a thiol-maleimide reaction. Albumin conjugation profoundly alters Albuvirtide’s pharmacokinetic profile by increasing its hydrodynamic radius and exploiting albumin’s natural FcRn receptor-mediated recycling pathway [1] [2] [8].

The MPA modification extends Albuvirtide’s plasma half-life from approximately 1.67 hours (unmodified peptide) to 102.4 hours in non-human primates. In human clinical studies, this translates to a half-life of 10–13 days following intravenous administration, permitting once-weekly dosing. Critically, this modification does not impair antiviral activity. Biochemical assays confirm that the MPA group is positioned away from the HR1-binding interface, preserving Albuvirtide’s ability to inhibit six-helix bundle formation even after HSA binding. Furthermore, incubation with human serum (up to 50%) does not reduce its in vitro inhibitory potency, demonstrating compatibility with its physiological carrier [2] [10].

Dominant-Negative Disruption of Six-Helix Bundle (6-HB) Formation

The fusion-active six-helix bundle (6-HB) is a trimeric coiled-coil structure formed by three HR1 helices packed antiparallel with three HR2 helices. This conformation brings the viral and cellular membranes into proximity, driving fusion. Albuvirtide acts as a dominant-negative inhibitor by binding tightly to HR1 monomers or trimers, preventing the recruitment of native HR2 domains and aborting 6-HB formation [2] [4].

Experimental evidence using a model system of recombinant N36 (HR1) and C34 (HR2) peptides demonstrates Albuvirtide’s mechanism. When added to N36 and C34 mixtures, Albuvirtide dose-dependently inhibits 6-HB formation with an IC₅₀ of 0.82 μM, significantly lower than C34 alone (IC₅₀ = 3.25 μM). Enfuvirtide shows no inhibitory activity in this assay at concentrations up to 20 μM. This dominant-negative effect arises because Albuvirtide-HR1 complexes adopt a stable, non-fusogenic conformation that cannot proceed to the hairpin structure [2] [3].

Comparative Analysis of Albuvirtide and Enfuvirtide (T20) Binding Dynamics

Albuvirtide and Enfuvirtide both target gp41 but exhibit stark differences in molecular interactions, efficacy, and resistance profiles:

  • Binding Affinity and Specificity: Albuvirtide forms a stable α-helix upon binding HR1, engaging hydrophobic pockets within the HR1 trimer with high affinity (Kd ~nM range). In contrast, Enfuvirtide lacks a contiguous pocket-binding domain (PBD), adopts minimal helicity when complexed with HR1, and binds with markedly lower affinity. ITC studies show efficient interaction between Albuvirtide and N36, while Enfuvirtide displays weak or undetectable binding [2] [4] [7].
  • Antiviral Spectrum and Resistance: Albuvirtide exhibits broader and more potent activity across HIV-1 subtypes (A, B, C, CRF01AE, CRF07BC) and against Enfuvirtide-resistant variants. For example, Albuvirtide inhibits pseudoviruses carrying T20-resistance mutations (e.g., V38A/N42T) with IC₅₀ values of 19.4–28.1 nM, whereas Enfuvirtide loses activity at >128 nM. This resilience stems from Albuvirtide’s PBD, which maintains interactions even when key HR1 residues (e.g., GIV motif) mutate to evade Enfuvirtide [2] [7] [10].
  • Biophysical Stability: The Albuvirtide-HR1 complex has a Tm of 56°C, higher than C34-HR1 (54°C), indicating greater thermal stability. Enfuvirtide-HR1 mixtures fail to form a detectable stable complex in CD thermal denaturation assays [2].

Table 2: Comparative Biophysical and Antiviral Profiles of Albuvirtide vs. Enfuvirtide

PropertyAlbuvirtideEnfuvirtide (T20)
Binding to HR1High-affinity; stable α-helical complexWeak affinity; minimal helicity
Inhibition of 6-HB Formation (IC₅₀)0.82 μM>20 μM (no significant inhibition)
Antiviral IC₅₀ (NL4-3 strain)2.19 nM70.74 nM
Activity Against T20-Resistant HIVRetains potency (IC₅₀: 19.4–28.1 nM)Loses potency (IC₅₀: >128 nM)
Thermal Stability (Tm)56°CUndetectable complex

These mechanistic advantages position Albuvirtide as a structurally optimized, long-acting fusion inhibitor capable of overcoming key limitations of first-generation peptides [1] [2] [7].

Properties

CAS Number

1417179-66-8

Product Name

Albuvirtide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C204H306N54O72

Molecular Weight

4667 g/mol

InChI

InChI=1S/C204H306N54O72/c1-17-100(12)166(200(325)240-128(51-66-163(289)290)180(305)232-127(50-65-162(287)288)185(310)253-143(93-259)199(324)238-120(43-56-147(209)266)181(306)248-139(86-149(211)268)191(316)234-119(42-55-146(208)265)176(301)227-117(40-53-144(206)263)174(299)229-121(44-59-156(275)276)177(302)225-114(33-24-26-69-205)172(297)247-138(85-148(210)267)192(317)237-123(46-61-158(279)280)178(303)228-118(41-54-145(207)264)175(300)230-124(47-62-159(281)282)182(307)242-131(78-97(6)7)187(312)241-130(170(214)295)77-96(4)5)255-197(322)133(80-99(10)11)244-183(308)126(49-64-161(285)286)236-190(315)137(84-108-92-217-95-223-108)251-201(326)168(102(14)19-3)256-196(321)132(79-98(8)9)243-173(298)115(34-25-27-70-218-153(272)94-330-76-75-329-74-72-219-152(271)68-73-258-154(273)57-58-155(258)274)239-203(328)169(103(15)260)257-198(323)134(81-105-36-38-109(262)39-37-105)245-193(318)140(87-150(212)269)249-194(319)141(88-151(213)270)252-202(327)167(101(13)18-2)254-186(311)129(52-67-164(291)292)233-171(296)116(35-28-71-220-204(215)216)226-195(320)142(89-165(293)294)250-189(314)136(83-107-91-222-113-32-23-21-30-111(107)113)246-184(309)125(48-63-160(283)284)231-179(304)122(45-60-157(277)278)235-188(313)135(224-104(16)261)82-106-90-221-112-31-22-20-29-110(106)112/h20-23,29-32,36-39,57-58,90-92,95-103,114-143,166-169,221-222,259-260,262H,17-19,24-28,33-35,40-56,59-89,93-94,205H2,1-16H3,(H2,206,263)(H2,207,264)(H2,208,265)(H2,209,266)(H2,210,267)(H2,211,268)(H2,212,269)(H2,213,270)(H2,214,295)(H,217,223)(H,218,272)(H,219,271)(H,224,261)(H,225,302)(H,226,320)(H,227,301)(H,228,303)(H,229,299)(H,230,300)(H,231,304)(H,232,305)(H,233,296)(H,234,316)(H,235,313)(H,236,315)(H,237,317)(H,238,324)(H,239,328)(H,240,325)(H,241,312)(H,242,307)(H,243,298)(H,244,308)(H,245,318)(H,246,309)(H,247,297)(H,248,306)(H,249,319)(H,250,314)(H,251,326)(H,252,327)(H,253,310)(H,254,311)(H,255,322)(H,256,321)(H,257,323)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H4,215,216,220)/t100-,101-,102-,103+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,166-,167-,168-,169-/m0/s1

InChI Key

DJIGFNCGXOAXOW-WTPNCWHFSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.